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Compound of Interest

Compound Name: Octafonium

CAS No.: 6735-92-8

Cat. No.: B10858516

Get Quote

Executive Summary & Chemical Identity
Octafonium Chloride (also known as Octaphonium Chloride or Phenoctide) is a quaternary

ammonium compound (QAC) utilized primarily for its cationic surfactant and antiseptic

properties.[1] While its bactericidal efficacy is well-documented, its pharmacokinetic (PK) profile

—specifically bioavailability and metabolic stability—remains a niche area of study, often

extrapolated from structural analogs like benzalkonium chloride.

This guide provides a rigorous technical analysis of Octafonium’s physicochemical barriers to

bioavailability, its predicted metabolic routes based on structure-activity relationships (SAR),

and a validated experimental framework for elucidating its precise metabolic fate in a drug

development context.
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Parameter Value / Description Impact on Bioavailability

IUPAC Name

Benzyldiethyl(2-[4-(1,1,3,3-

tetramethylbutyl)phenoxy]ethyl

)ammonium chloride

--

CAS Number 15687-40-8 --

Molecular Formula C27H42ClNO
High MW limits passive

diffusion.

Ionization State
Permanently Charged

(Quaternary Ammonium)

Critical: Prevents passive

transcellular transport.

LogP (Predicted) ~3.5 - 4.5 (Lipophilic cation)

High lipophilicity aids

membrane interaction but

charge hinders crossing.

Solubility Soluble in water and ethanol
Good formulation potential;

poor systemic absorption.

Bioavailability: Barriers and Mechanisms
The bioavailability (

) of Octafonium is governed by its status as a permanent cation. Unlike weak bases that can
exist in an uncharged state to cross membranes, Octafonium remains ionized at all
physiological pH levels.

Absorption Pathways
Oral Route (Poor < 5%):

Mechanism: Paracellular transport is the only viable passive route due to the positive

charge repelling the positively charged headgroups of the intestinal epithelial bilayer.

Limitation: The molecular weight (>400 Da) exceeds the optimal size for tight junction

passage (typically <200 Da).
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Efflux: Octafonium is a likely substrate for P-glycoprotein (P-gp/MDR1), which actively

pumps cationic xenobiotics back into the intestinal lumen, further limiting systemic uptake.

Dermal/Topical Route (Primary Application):

Mechanism: Octafonium intercalates into the stratum corneum lipids.

Systemic Exposure: Intact skin acts as an effective barrier. However, on abraded skin

(e.g., wound antisepsis), systemic absorption increases significantly, necessitating

metabolic stability profiling.

Distribution
Plasma Protein Binding: Expected to be high (>90%) due to the lipophilic tetramethylbutyl tail

interacting with albumin hydrophobic pockets and the cationic head interacting with alpha-1-

acid glycoprotein (AAG).

Volume of Distribution (

): Likely high if systemically absorbed, sequestering in tissues with high phospholipid content
(liver, kidney).

Metabolic Pathways: Predicted & Mechanistic
As a quaternary ammonium compound, Octafonium is metabolically robust. However, it is not

inert. Based on Phase I/II enzyme specificities for similar surfactants, the following metabolic

map is constructed.

Phase I Metabolism (Oxidative)
The primary driver for clearance is renal excretion of the unchanged parent. However, hepatic

metabolism via Cytochrome P450 (CYP) enzymes can occur if systemic levels rise.

Pathway A: N-Dealkylation (CYP3A4/CYP2D6):

Removal of the Benzyl group is the most energetically favorable oxidative cleavage.

Product: Diethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)amine (Tertiary amine).
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Pathway B: Omega-Oxidation (CYP4F):

Oxidation of the terminal methyl groups on the tetramethylbutyl chain.

Product: Carboxylic acid derivatives (more polar, rapidly excreted).

Pathway C: O-Dealkylation (Minor):

Cleavage of the ether linkage between the phenoxy and ethyl-ammonium chain.

Phase II Metabolism (Conjugation)
Glucuronidation: Direct glucuronidation of the parent QAC is impossible (no nucleophilic

handle).

Secondary Conjugation: Metabolites from Pathway A (tertiary amines) or Pathway C

(phenols) will undergo rapid glucuronidation (UGT) or sulfation (SULT).
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Figure 1: Predicted metabolic map of Octafonium. The solid green line indicates the

predominant clearance pathway (renal excretion of unchanged cation), while dashed lines

represent secondary hepatic metabolism.

Experimental Framework: Validation Protocols
To confirm the theoretical profile above, the following experimental workflow is required. This

protocol is designed to distinguish between metabolic stability and permeability limitations.

Protocol: Metabolic Stability Assay (Microsomal)
Objective: Determine intrinsic clearance (

) and identify metabolites.

Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system,

Octafonium (1 µM), Verapamil (positive control).

Incubation:

Pre-incubate HLM (0.5 mg/mL) with Octafonium in phosphate buffer (pH 7.4) at 37°C for

5 min.

Initiate reaction with NADPH.

Time points: 0, 5, 15, 30, 60 min.

Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

Analysis (LC-MS/MS):

Column: C18 Reverse Phase (charged surface hybrid to improve peak shape of cations).

Mobile Phase: Water/ACN + 0.1% Formic Acid.

Detection: Monitor parent depletion and perform Precursor Ion Scan for common losses

(e.g., loss of benzyl group mass).
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Protocol: Caco-2 Permeability & Efflux
Objective: Assess oral bioavailability potential and P-gp substrate status.

Setup: Caco-2 monolayers on Transwell inserts (21-day culture).

Dosing:

Apical to Basolateral (A->B): Mimics absorption.

Basolateral to Apical (B->A): Mimics efflux.

Concentration: 10 µM Octafonium ± P-gp inhibitor (Cyclosporin A).

Calculation:

Calculate Apparent Permeability (

).

Efflux Ratio (ER):

.

Interpretation: An ER > 2 that decreases with Cyclosporin A confirms P-gp efflux.
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Start: Octafonium Characterization
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Figure 2: Step-wise experimental decision tree for characterizing Octafonium
pharmacokinetics.

Safety & Toxicity Implications
The metabolic stability of Octafonium presents a double-edged sword:

Low Systemic Toxicity: Due to poor absorption, systemic organs are spared from exposure

during standard topical use.

Accumulation Risk: If the barrier is breached (e.g., severe burns), the lack of rapid metabolic

clearance means the compound relies solely on renal filtration. In patients with compromised
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renal function, this can lead to accumulation of the cationic surfactant, potentially causing

neuromuscular blockade (curare-like effect common to QACs).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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